4-(1-Fluorovinyl)pyridine
Overview
Description
4-(1-Fluorovinyl)pyridine is a useful research compound. Its molecular formula is C7H6FN and its molecular weight is 123.13 g/mol. The purity is usually 95%.
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Biological Activity
4-(1-Fluorovinyl)pyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique pharmacological properties, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorovinyl group at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The introduction of electron-withdrawing groups like fluorine can enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens .
- Antitumor Activity : Studies on related pyridine derivatives indicate that modifications at the 4-position can significantly affect their cytotoxicity against cancer cell lines. The incorporation of fluorinated groups may improve selectivity and potency against tumor cells while minimizing toxicity to normal cells .
- Enzyme Inhibition : Fluorinated compounds often serve as inhibitors for various enzymes, including kinases and proteases. The specific interactions between this compound and target enzymes warrant further investigation to elucidate its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from various studies regarding the influence of structural modifications on biological outcomes:
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that fluorinated pyridines exhibited significant activity against resistant strains of bacteria. The compound's mechanism was linked to disruption of bacterial cell membranes, which was enhanced by the fluorine atom's electronegativity .
- Antitumor Properties : Research involving analogs of this compound showed promising results in inhibiting the growth of ovarian and breast cancer cell lines. These studies emphasized the importance of the fluorinated group in modulating cytotoxicity and selectivity towards cancer cells .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific kinases revealed that it could effectively block pathways involved in tumor proliferation. The binding affinity was significantly influenced by the presence of the fluorine atom, which enhanced interactions with active site residues .
Properties
IUPAC Name |
4-(1-fluoroethenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKKVYVZRQKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306367 | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331912-45-8 | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331912-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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